

Application Note: Advanced Synthesis & QC of Pantoprazole Thiol Intermediates

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Compound of Interest

Compound Name: *5-Difluoromethoxy-2-fluorothiophenol*

CAS No.: *1803779-48-7*

Cat. No.: *B1411464*

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Subject: 5-Difluoromethoxy-2-mercaptobenzimidazole (and related Fluorothiophenol precursors) Context: Proton Pump Inhibitor (PPI) API Manufacturing Audience: Process Chemists, Analytical Scientists, and CMC Leads

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

The synthesis of Pantoprazole Sodium, a widely used Proton Pump Inhibitor (PPI), hinges on the convergent coupling of two key heterocyclic fragments. The "left-hand" fragment is a specialized benzimidazole thiol: 5-Difluoromethoxy-2-mercaptobenzimidazole (often referred to as Pantoprazole Thiol or Impurity C).

High-purity synthesis of this intermediate is critical because sulfur-based impurities (disulfides, sulfones) and regioisomers formed at this stage are difficult to purge during the final oxidation to Pantoprazole.

Chemical Identity Table[9]

Feature	Primary Intermediate (The "Thiol")	Related Precursor/Impurity
Common Name	Pantoprazole Thiol	Difluoro-Thiophenol Block
IUPAC Name	5-(Difluoromethoxy)-1H-benzimidazole-2-thiol	5-(Difluoromethoxy)-2-fluorobenzenethiol
CAS Number	97963-62-7	1803779-48-7
Role	Core Scaffold for Coupling	Advanced Building Block / Impurity Standard
Molecular Weight	216.21 g/mol	194.18 g/mol
Appearance	White to Off-white Powder	Colorless to Light Yellow Liquid/Solid

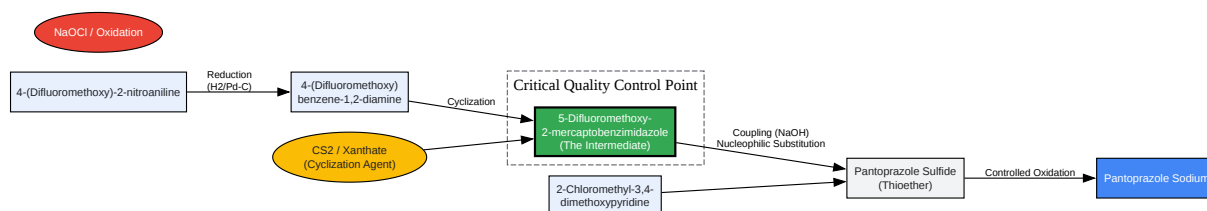
Synthesis Pathway & Mechanism[2][3][8]

The industrial generation of the Pantoprazole Thiol typically avoids the direct use of 2-fluorothiophenols due to the difficulty of cyclizing to a benzimidazole from a thiophenol core. Instead, the standard route proceeds via the Xanthate Cyclization of a phenylenediamine precursor.

Mechanistic Flow[3][4][8]

- Precursor Formation: 2-Nitro-4-(difluoromethoxy)aniline is reduced to 4-(Difluoromethoxy)benzene-1,2-diamine.
- Cyclization: The diamine reacts with Carbon Disulfide () or Potassium Ethyl Xanthate. The amino groups attack the electrophilic carbon of the xanthate, eliminating or ethanol to close the imidazole ring.
- Tautomerization: The product exists in equilibrium between the thione (C=S) and thiol (C-SH) forms, with the thione predominating in solid state but the thiol reacting as the nucleophile in the subsequent coupling step.

Graphviz Pathway Diagram



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Figure 1: Convergent synthesis pathway highlighting the critical role of the Mercaptobenzimidazole intermediate.

Experimental Protocol: Synthesis of the Thiol Intermediate

Objective: Synthesis of 5-Difluoromethoxy-2-mercaptobenzimidazole (CAS 97963-62-7) with >99% purity.

Reagents & Equipment[4]

- Precursor: 4-(Difluoromethoxy)benzene-1,2-diamine (1.0 eq)
- Cyclizing Agent: Carbon Disulfide () (1.2 eq) [Note: Xanthate is a safer alternative]
- Base: Potassium Hydroxide (KOH) (1.1 eq)
- Solvent: Ethanol/Water (4:1 v/v)

- Equipment: 3-Neck Round Bottom Flask, Reflux Condenser, Mechanical Stirrer, Nitrogen Inlet.

Step-by-Step Methodology

- Charge & Dissolution:
 - In the reaction vessel, dissolve 100g of 4-(Difluoromethoxy)benzene-1,2-diamine in 500 mL of Ethanol/Water mixture.
 - Add 35g of KOH pellets. Stir until fully dissolved.
 - Checkpoint: Ensure the solution is homogenous and dark brown/red.
- Cyclization Reaction:
 - Cool the mixture to 10-15°C.
 - Slowly add Carbon Disulfide () dropwise over 60 minutes. Caution:
is highly flammable and toxic. Use a scrubber.
 - After addition, heat the reaction mixture to Reflux (75-80°C).
 - Maintain reflux for 4-6 hours. Monitor by HPLC (Target: Diamine < 0.5%).
- Quench & Precipitation:
 - Cool the reaction mass to 25°C.
 - Add 200 mL of chilled water.
 - Acidify slowly with Acetic Acid to pH 5.0–5.5. This protonates the thiolate, precipitating the free thiol.
 - Observation: A thick, off-white to beige precipitate will form.

- Purification:
 - Filter the solid.[1][2] Wash with 200 mL of water followed by 100 mL of cold toluene (to remove unreacted organics).
 - Recrystallization (Critical for Purity): Dissolve the crude wet cake in boiling Ethanol (10 volumes). Add activated charcoal (5% w/w), stir for 30 mins, and filter hot.
 - Cool the filtrate slowly to 0-5°C to crystallize.
- Drying:
 - Dry under vacuum at 50°C for 8 hours.
 - Yield: Expected 85-90%.
 - Purity: >99.5% (HPLC).

Quality Control & Analytical Specifications

To ensure the intermediate is suitable for Pantoprazole coupling, strict limits on specific impurities must be enforced.

Specification Table

Test Parameter	Specification	Analytical Method	Rationale
Appearance	White/Off-white powder	Visual	Colored impurities indicate oxidation.
Assay	98.0% – 102.0%	HPLC (UV 290 nm)	Stoichiometry control for coupling.
Loss on Drying	≤ 0.5%	Gravimetric	Water interferes with coupling yield.
Impurity A (Diamine)	≤ 0.15%	HPLC	Competes for coupling; forms dimers.
Impurity B (Disulfide)	≤ 0.50%	HPLC	Formed by oxidation of thiol; inert in coupling.
Fluorothiophenol	Absent / < 0.05%	GC-MS / HPLC	Specific check for CAS 1803779-48-7 if used as upstream block.

HPLC Method Parameters

- Column: C18 (e.g., Zorbax SB-C18, 250 x 4.6 mm, 5 μm).
- Mobile Phase:
 - A: 0.1% Phosphoric Acid in Water.
 - B: Acetonitrile.
 - Gradient: 10% B to 80% B over 20 mins.
- Flow Rate: 1.0 mL/min.
- Detection: UV @ 290 nm (Benzimidazole max) and 305 nm.

Application: Coupling to Pantoprazole Sulfide

This protocol describes the use of the validated intermediate to form the Pantoprazole skeleton.[3][2]

- Preparation: Dissolve 5-Difluoromethoxy-2-mercaptobenzimidazole (1.0 eq) in NaOH (2.2 eq) and water/methanol.
- Coupling: Add 2-Chloromethyl-3,4-dimethoxypyridine Hydrochloride (0.95 eq) dissolved in water.
 - Note: Use a slight deficit of the pyridine to ensure the thiol is in excess, as unreacted thiol is easier to wash away than the pyridine chloride.
- Reaction: Stir at 25-30°C for 2-4 hours. The product (Pantoprazole Sulfide) precipitates out as the reaction proceeds.
- Isolation: Filter the solid. The resulting "Sulfide" is then oxidized (using NaOCl or Peracetic acid) to form Pantoprazole.

Safety & HSE Protocols

- Fluorinated Compounds: Both the intermediate and precursors contain difluoromethoxy groups. While stable, thermal decomposition can release HF. Avoid temperatures >150°C.
- Thiol Handling: Thiols have potent odors and can oxidize to disulfides in air. Store under Nitrogen.
- CS₂ Hazards: If using Carbon Disulfide, ensure explosion-proof venting and grounding.

has an auto-ignition temperature of ~90°C.

References

- Vora, J. J., et al. (2011).[4][1] "An improved synthesis of 2-mercapto-5-difluoromethoxy-1H-benzimidazole: An important medicinal intermediate." *Advances in Applied Science Research*, 2(3), 89-93.[1][2]

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Disclaimer: This protocol is for research and development purposes only. Industrial scale-up requires validation according to ICH Q7 guidelines.

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